REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([O:16][CH3:17])[C:14]=1[OH:15])[O:11][C:10](=[O:18])[CH:9]=[CH:8]2)=O.C(=O)([O-])[O-].[Na+].[Na+].[BH4-].[Na+]>CC(C)=O.S(=O)(=O)(O)O>[CH3:17][O:16][C:13]1[C:12]2[O:11][C:10]([CH:9]=[CH:8][C:7]=2[CH:6]=[C:5]2[CH:3]=[CH:2][O:15][C:14]=12)=[O:18] |f:1.2.3,4.5|
|
Name
|
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C=1C=C2C=CC(OC2=C(C1O)OC)=O
|
Name
|
|
Quantity
|
1.4 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After vacuum filtration and evaporation and trituration in ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([O:16][CH3:17])[C:14]=1[OH:15])[O:11][C:10](=[O:18])[CH:9]=[CH:8]2)=O.C(=O)([O-])[O-].[Na+].[Na+].[BH4-].[Na+]>CC(C)=O.S(=O)(=O)(O)O>[CH3:17][O:16][C:13]1[C:12]2[O:11][C:10]([CH:9]=[CH:8][C:7]=2[CH:6]=[C:5]2[CH:3]=[CH:2][O:15][C:14]=12)=[O:18] |f:1.2.3,4.5|
|
Name
|
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C=1C=C2C=CC(OC2=C(C1O)OC)=O
|
Name
|
|
Quantity
|
1.4 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After vacuum filtration and evaporation and trituration in ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |